molecular formula C24H32ClN3O3S2 B6527274 3-(benzenesulfonyl)-N-[2-(diethylamino)ethyl]-N-(4,6-dimethyl-1,3-benzothiazol-2-yl)propanamide hydrochloride CAS No. 1135207-38-3

3-(benzenesulfonyl)-N-[2-(diethylamino)ethyl]-N-(4,6-dimethyl-1,3-benzothiazol-2-yl)propanamide hydrochloride

Número de catálogo: B6527274
Número CAS: 1135207-38-3
Peso molecular: 510.1 g/mol
Clave InChI: WJGPNKPTVURVBT-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

This compound is a structurally complex molecule featuring a benzenesulfonyl group, a 4,6-dimethyl-1,3-benzothiazole moiety, and a diethylaminoethyl side chain (Figure 1). The benzothiazole core is a hallmark of bioactive molecules, often associated with antitumor, antimicrobial, and kinase-inhibitory properties . The benzenesulfonyl group may enhance solubility and binding affinity to hydrophobic targets, while the diethylaminoethyl chain could improve cellular uptake via protonation in acidic environments (e.g., tumor tissues). The hydrochloride salt form likely improves stability and aqueous solubility.

Propiedades

IUPAC Name

3-(benzenesulfonyl)-N-[2-(diethylamino)ethyl]-N-(4,6-dimethyl-1,3-benzothiazol-2-yl)propanamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31N3O3S2.ClH/c1-5-26(6-2)13-14-27(24-25-23-19(4)16-18(3)17-21(23)31-24)22(28)12-15-32(29,30)20-10-8-7-9-11-20;/h7-11,16-17H,5-6,12-15H2,1-4H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJGPNKPTVURVBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCN(C1=NC2=C(C=C(C=C2S1)C)C)C(=O)CCS(=O)(=O)C3=CC=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

510.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparación Con Compuestos Similares

Structural and Functional Group Analysis

The compound’s structural features are compared below with analogs from literature (Table 1).

Table 1: Structural and Functional Comparison

Compound Name Molecular Weight (g/mol) Key Functional Groups Potential Applications Reference
Target Compound (Hydrochloride) 572.13* Benzenesulfonyl, benzothiazole, diethylaminoethyl Anticancer, kinase inhibition N/A
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide 207.24 Benzamide, N,O-bidentate directing group Metal-catalyzed C–H activation
Hydroxamic Acids (e.g., Compounds 4–10 in ) 250–350 Hydroxamic acid, chlorophenyl substituents Antioxidant, iron chelation

*Calculated using ChemDraw.

  • Benzothiazole vs. Benzamide : The benzothiazole in the target compound contrasts with the benzamide group in . Benzothiazoles are often prioritized in drug design for their enhanced π-π stacking and metabolic stability compared to benzamides .
  • Benzenesulfonyl vs. Hydroxamic Acid : The sulfonyl group in the target may improve membrane permeability relative to the hydroxamic acids in , which are polar and prone to hydrolysis.
  • Diethylaminoethyl vs. N,O-Bidentate Groups: The diethylaminoethyl chain could facilitate lysosomal trapping, unlike the N,O-bidentate group in , which is tailored for coordinating metals in catalysis.

Research Implications and Limitations

  • Strengths: The compound’s multifunctional design combines features of established pharmacophores (benzothiazole, sulfonyl) with a pharmacokinetic enhancer (diethylaminoethyl).
  • Limitations: No direct biological data or clinical studies were identified in the provided evidence. Comparative analysis relies on structural extrapolation.
  • Future Directions : Prioritize in vitro screening (e.g., MTT assay ) and structural optimization guided by analogs like .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.